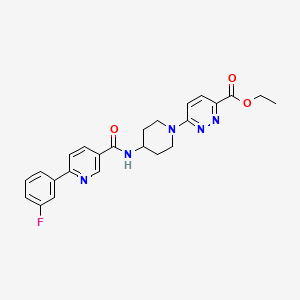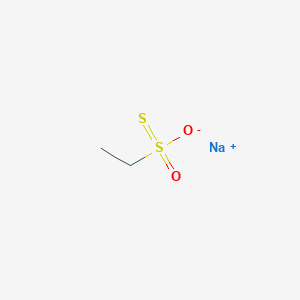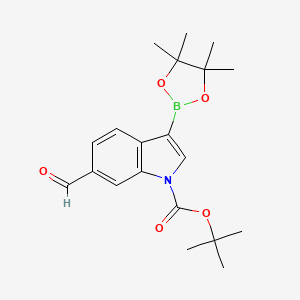
1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester is a complex organic compound that combines the structural features of an indole, a boronic acid, and a pinacol ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl₃.
Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron.
Pinacol Ester Formation: The final step involves esterification with pinacol to form the pinacol ester.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO₄ or CrO₃.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH₄ or LiAlH₄.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂ under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄ in solvents like ethanol or THF.
Substitution: Pd(PPh₃)₄, K₂CO₃ in solvents like toluene or DMF.
Major Products:
Oxidation: 1-(tert-Butoxycarbonyl)-6-carboxy-1H-indol-3-ylboronic acid pinacol ester.
Reduction: 1-(tert-Butoxycarbonyl)-6-hydroxymethyl-1H-indol-3-ylboronic acid pinacol ester.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex indole derivatives.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The compound’s mechanism of action in chemical reactions involves the reactivity of its functional groups:
Formyl Group: Acts as an electrophile in nucleophilic addition reactions.
Boronic Acid Moiety: Participates in cross-coupling reactions, forming new carbon-carbon bonds.
Pinacol Ester: Provides stability to the boronic acid, facilitating its use in various reactions.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-6-formyl-1H-indole: Lacks the boronic acid and pinacol ester moieties.
6-Formyl-1H-indol-3-ylboronic acid: Lacks the tert-butoxycarbonyl and pinacol ester groups.
1-(tert-Butoxycarbonyl)-1H-indol-3-ylboronic acid pinacol ester: Lacks the formyl group.
Uniqueness: 1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 6-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO5/c1-18(2,3)25-17(24)22-11-15(14-9-8-13(12-23)10-16(14)22)21-26-19(4,5)20(6,7)27-21/h8-12H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGHSBOTCBLJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)C=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
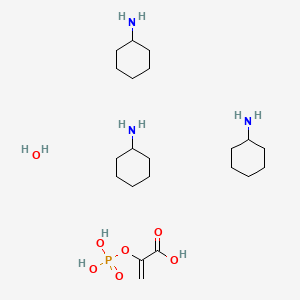
![6-(2-Aminoethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B8004188.png)
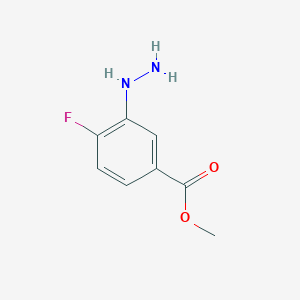
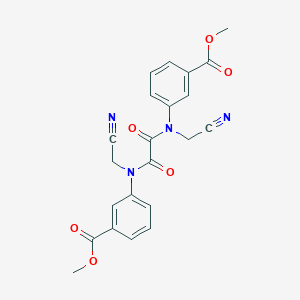
![sodium;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid;hydroxide](/img/structure/B8004210.png)
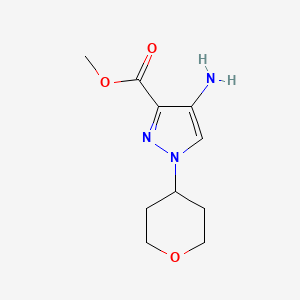


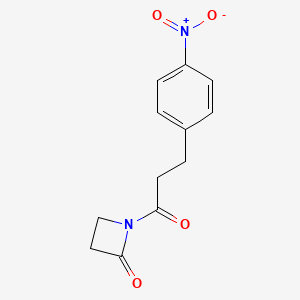
![2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8004244.png)
![3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid tert-butyl ester](/img/structure/B8004249.png)
